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Alanine, 3-amino-N,N-dimethyl-

Cat. No.: B13948946
M. Wt: 132.16 g/mol
InChI Key: ZZVMKUHKJQQEES-BYPYZUCNSA-N
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Description

Historical Context of Modified Amino Acid Research, with a Focus on N-Methylation

The field of protein methylation, while now a subject of widespread scientific interest, has a history that dates back to the 1960s. nih.gov Early research established that amino acids such as lysine, arginine, and histidine could be post-translationally methylated by specific enzymes. nih.gov However, the full biological significance of these modifications remained largely enigmatic for several decades. nih.gov The advent of modern molecular biology techniques in the mid-1990s precipitated a surge of interest, revealing the critical roles of protein methylation in fundamental cellular processes like gene regulation and signal transduction. nih.gov

N-methylation, the addition of a single methyl group to the nitrogen atom of a peptide backbone, emerged as a key strategy. nih.govnih.gov This seemingly simple modification was found to significantly enhance the therapeutic properties of peptides. nih.govnih.govbenthamdirect.com Inspired by naturally occurring, multiply N-methylated cyclic peptides like cyclosporine, which exhibits an excellent pharmacokinetic profile, researchers began to explore multiple N-methylation as a rational approach to improve the drug-like characteristics of peptides. nih.gov The synthesis of N-methylated amino acids (NMAAs) initially presented challenges, but simplified methods for their creation in solution and on solid supports were developed, facilitating broader investigation. nih.govnih.gov

Significance of N,N-Dimethylation in Modulating Amino Acid and Peptide Properties

Building upon the foundation of N-methylation, the introduction of a second methyl group to the nitrogen atom, known as N,N-dimethylation, offers further modulation of amino acid and peptide characteristics. This modification imparts a range of beneficial properties, making it a valuable tool in drug design. nih.govresearchgate.netresearchgate.netrsc.orgpnas.org

One of the most significant effects of N,N-dimethylation is the enhancement of a peptide's metabolic stability and resistance to enzymatic degradation. researchgate.netresearchgate.net The steric hindrance provided by the two methyl groups can protect adjacent peptide bonds from cleavage by proteases. researchgate.net This increased stability can lead to a longer in vivo half-life for peptide-based drugs. nih.gov

Furthermore, N,N-dimethylation can improve a peptide's membrane permeability and oral bioavailability. researchgate.netresearchgate.netpnas.org By masking the hydrogen-bonding capacity of the amide nitrogen, N,N-dimethylation increases the lipophilicity of the peptide, facilitating its passage across biological membranes. rsc.orgprismbiolab.com This is a critical factor in developing orally active peptide therapeutics. nih.govpnas.org The modification can also influence the conformational preferences of the peptide backbone, which can in turn affect its binding affinity and selectivity for its target receptor. nih.govnih.govresearchgate.net

PropertyEffect of N,N-DimethylationReferences
Metabolic Stability Increased resistance to enzymatic degradation researchgate.netresearchgate.net
Membrane Permeability Enhanced ability to cross biological membranes researchgate.netresearchgate.netpnas.org
Oral Bioavailability Improved potential for oral administration nih.govpnas.org
Conformation Influences peptide backbone structure and flexibility nih.govnih.govresearchgate.net
Lipophilicity Increased rsc.org
Aqueous Solubility Can be increased scielo.org.mx
Receptor Binding Can modulate affinity and selectivity nih.govnih.gov

Overview of Current Research Landscape for Alanine (B10760859), 3-amino-N,N-dimethyl- and Related Analogues

While the broader field of N,N-dimethylated amino acids is well-established, specific research on "Alanine, 3-amino-N,N-dimethyl-" (also known as N,N-Dimethyl-β-alanine) is more niche but growing. Current research often utilizes this compound and its analogues as tools in various chemical and biological studies. For instance, N,N-Dimethyl-β-alanine has been identified as an efficient ligand in palladium-catalyzed Heck reactions, a fundamental process in organic synthesis. acs.org

In the context of peptide and protein research, analogues of Alanine, 3-amino-N,N-dimethyl- are being investigated for their potential to create novel biomaterials and therapeutics. For example, the incorporation of N,N-dimethylated amino acids is being explored to develop peptides with enhanced stability and cell permeability. acs.org The synthesis of various N,N-dimethylated amino acid derivatives, including those related to alanine, is an active area of research, with a focus on developing efficient and stereoselective synthetic methods. tdl.orgcdnsciencepub.com

The unique properties of N,N-dimethylated amino acids also make them valuable probes for studying biological systems. For instance, N,N-dimethylated histidine derivatives are used to investigate enzyme activity and metabolic pathways. chemimpex.com The development of analytical methods to determine the absolute configuration of N,N-dimethylated amino acids is also an ongoing area of focus, which is crucial for understanding their structure-activity relationships. biomolther.org

Research Gaps and Prospective Directions for Alanine, 3-amino-N,N-dimethyl-

Despite the progress made, significant research gaps remain in our understanding and application of Alanine, 3-amino-N,N-dimethyl- and its analogues. A primary gap is the limited number of comprehensive studies focused specifically on the incorporation of this particular amino acid into peptides and the systematic evaluation of its effects on peptide structure, function, and therapeutic potential. While the general effects of N,N-dimethylation are known, the specific contributions of the 3-amino-N,N-dimethyl-alanine structure are less well-characterized.

Future research should be directed towards several key areas:

Systematic Structure-Activity Relationship (SAR) Studies: There is a need for detailed studies that systematically incorporate Alanine, 3-amino-N,N-dimethyl- into various peptide scaffolds to elucidate its precise influence on biological activity, receptor selectivity, and pharmacokinetic properties.

Development of Novel Synthetic Methodologies: While methods for synthesizing N,N-dimethylated amino acids exist, further development of more efficient, scalable, and environmentally friendly synthetic routes for Alanine, 3-amino-N,N-dimethyl- would facilitate its broader use in research and development.

Exploration in Peptidomimetics and Drug Discovery: The unique structural and physicochemical properties of Alanine, 3-amino-N,N-dimethyl- make it an attractive building block for the design of novel peptidomimetics and peptide-based drugs targeting a wide range of diseases.

Biophysical and Structural Studies: In-depth biophysical and structural analyses, such as NMR spectroscopy and X-ray crystallography, of peptides containing Alanine, 3-amino-N,N-dimethyl- are needed to provide a detailed understanding of its conformational impact.

Application in Biomaterials: The potential of this modified amino acid in the development of novel biomaterials with enhanced stability and specific functionalities remains largely unexplored and represents a promising avenue for future research.

By addressing these research gaps, the scientific community can unlock the full potential of Alanine, 3-amino-N,N-dimethyl- and pave the way for new innovations in medicine and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B13948946 Alanine, 3-amino-N,N-dimethyl-

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2S)-3-amino-2-(dimethylamino)propanoic acid

InChI

InChI=1S/C5H12N2O2/c1-7(2)4(3-6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

ZZVMKUHKJQQEES-BYPYZUCNSA-N

Isomeric SMILES

CN(C)[C@@H](CN)C(=O)O

Canonical SMILES

CN(C)C(CN)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Alanine, 3 Amino N,n Dimethyl and Its Stereoisomers

Asymmetric Synthesis Approaches for Enantioselective Production

Enantioselective synthesis is crucial for producing specific stereoisomers of Alanine (B10760859), 3-amino-N,N-dimethyl-, which is often necessary for its application in pharmaceuticals and biochemical studies. These methods introduce chirality in a controlled manner, leading to a high yield of the desired enantiomer.

Chiral catalysts are instrumental in asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other.

Transition Metal Complexes: Chiral transition metal complexes, such as those involving rhodium and iridium, are used in the asymmetric hydrogenation of prochiral precursors like α,β-unsaturated amino acid derivatives. renyi.huacs.org For instance, iridium complexes with chiral ligands have been shown to be effective in the asymmetric hydrogenation of N-aryl imines, which can be precursors to chiral amino acids. acs.org Similarly, chiral salen-metal complexes, particularly with Cu(II), have been employed in the asymmetric C-alkylation of Schiff's bases of amino acid esters under phase-transfer conditions, yielding α-amino acids with high enantiomeric excess (70–96% ee). researchgate.net Nickel/pybox catalyst systems have also demonstrated success in the enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents to produce a variety of protected α-amino acids. caltech.edu

Biocatalysis: Enzymes, such as imine reductases (IREDs), offer a green and highly selective alternative for the synthesis of N-substituted α-amino esters. nih.gov These biocatalysts can facilitate the direct reductive coupling of α-ketoesters and amines to produce both enantiomers of the target amino acid with high conversion rates and excellent enantioselectivity. nih.gov For example, metagenomic IREDs have been used for the asymmetric synthesis of N-substituted α-amino esters, achieving high yields and enantiomeric excesses. nih.gov Another biocatalytic approach involves the enantioselective aminolysis of racemic esters catalyzed by lipases, such as from Pseudomonas cepacia or Candida antarctica, to produce chiral amides which are intermediates for amino acids. cdnsciencepub.com

The chirality of the final product can be dictated by the inherent chirality of the starting material. This substrate-controlled diastereoselective approach is a common strategy in asymmetric synthesis.

Chiral Auxiliaries: A well-established method involves attaching a chiral auxiliary to a prochiral substrate. The auxiliary directs subsequent reactions to occur on a specific face of the molecule, thereby inducing chirality. For example, the Schöllkopf bis-lactim ether method utilizes a chiral auxiliary derived from L-valine to serve as a chiral alanine enolate equivalent, allowing for stereoselective alkylation. nih.gov Similarly, Evans' asymmetric synthesis methodology employs chiral oxazolidinones derived from amino acids to direct the stereoselective alkylation or bromination of N-acyl oxazolidinones. renyi.hu

Chiral Pool Synthesis: This approach utilizes readily available chiral natural products as starting materials. For instance, D- or L-amino acids can be used as precursors. renyi.hu A specific example is the synthesis of all four isomers of β-methylphenylalanine starting from S-(+)-3-phenylbutyric acid, which is attached to a chiral auxiliary derived from D-phenylalanine. renyi.hu This strategy leverages the existing stereocenter to control the formation of new ones.

Chemical Modification Strategies from Readily Available Precursors

Alanine, 3-amino-N,N-dimethyl- can also be synthesized by modifying more common and readily available chemical precursors. These methods often involve the introduction of the dimethylamino group or the construction of the amino acid backbone from simpler molecules.

A key step in many synthetic routes is the introduction of the N,N-dimethylamino group onto a suitable precursor.

Reductive Amination: This is a widely used method for N-alkylation. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. For the synthesis of N,N-dimethylamino acids, this can be achieved through reductive amination of a primary amino group with formaldehyde. monash.edu This method is flexible and can be used to introduce various alkyl groups. monash.edu

Direct Alkylation with Alkyl Halides: N-methylation can be achieved using methyl iodide in the presence of a base. monash.edu For instance, N-acyl or N-carbamoyl amino acids can be N-methylated using sodium hydride and methyl iodide. monash.edu To achieve dimethylation, this process can be repeated. monash.edu

Transition Metal-Catalyzed N-Alkylation: Palladium catalysts, such as Pd/C or Pd(OH)₂/C, have been used for the N-methylation of amines and amino acids using methanol (B129727) as the methylating agent. researchgate.net This method is environmentally benign and can be performed under mild conditions. researchgate.net

Interactive Table: Alkylation Methods for Dimethylamino Group Introduction
MethodReagentsPrecursor TypeKey Features
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH₃CN)Primary AmineFlexible method for introducing various alkyl groups. monash.edu
Direct AlkylationMethyl Iodide, Base (e.g., Sodium Hydride)N-acyl or N-carbamoyl amino acidsCan be repeated for dimethylation. monash.edu
Pd-Catalyzed N-MethylationMethanol, Pd/C or Pd(OH)₂/CAmines, Amino AcidsEnvironmentally friendly, mild conditions. researchgate.net

Lactones, which are cyclic esters, can serve as precursors to amino acids through ring-opening reactions.

The synthesis of quaternary α-amino acids has been achieved through the ring-opening of β-propiolactone. csic.es The process involves initial ring-opening followed by intramolecular protection and cyclization to form a lactam, which can then be further modified. csic.es Aminolysis of N-acetylmuramic acid lactones with amino acid esters as nucleophiles, catalyzed by imidazole, has also been shown to be a viable route to form amide bonds, a key step in creating peptide-like structures. srce.hr

Dimethyl carbonate (DMC) is considered a green and safer alternative to traditional methylating agents like methyl halides and dimethyl sulfate.

A novel and efficient method for the modification of amino acids involves using a dimethyl carbonate (DMC) and acid system. This approach has been successfully used for N-methylation and N,O-dimethylation of various amino acids with high conversions and yields (>99%). rsc.org This method is advantageous due to the use of a sustainable reagent, high selectivity, and the absence of racemization risk. rsc.org While previous studies reported O-methylation of N-Boc amino acids with DMC under basic conditions, the use of acidic conditions has expanded the utility of this reagent for amino acid modification. researchgate.net

Interactive Table: Research Findings on Acid-Assisted Modification with Dimethyl Carbonate
Amino Acid ModificationReagentsConditionsConversion/YieldKey Advantages
N-Methylation, N,O-dimethylationDimethyl Carbonate (DMC), AcidNot specified>99%Sustainable reagent, high selectivity, no racemization. rsc.org
O-MethylationDimethyl Carbonate (DMC), BaseNot specifiedModerate to highN/A

Enzymatic Synthesis Pathways

The biological synthesis of N,N-dimethyl-β-alanine is a key step in the production of β-alanine betaine (B1666868), an important osmoprotective compound found in certain stress-tolerant plants. nih.gov This natural synthesis provides a blueprint for enzymatic approaches.

Biosynthesis in Plants: In members of the Plumbaginaceae family, β-alanine betaine is synthesized through a stepwise N-methylation of β-alanine. This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. The pathway proceeds via N-methyl β-alanine and subsequently N,N-dimethyl β-alanine as intermediates. nih.gov This enzymatic route highlights a highly specific and efficient natural strategy for the dimethylation of the amino group of β-alanine.

Broader Biocatalytic Approaches: While direct enzymatic synthesis of Alanine, 3-amino-N,N-dimethyl- using isolated enzymes is a specific area of research, broader biocatalytic strategies for producing unnatural amino acids are well-established. For instance, enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been successfully used for the asymmetric synthesis of N-arylated aspartic acids. rug.nl This enzyme catalyzes the addition of various arylamines to fumarate (B1241708) with high conversion rates and excellent stereoselectivity. rug.nl This demonstrates the potential of lyases and other enzyme classes in catalyzing the formation of C-N bonds to produce functionalized amino acids, a principle that could be adapted for the synthesis of N,N-dimethyl-β-alanine.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of Alanine, 3-amino-N,N-dimethyl-, whether through chemical or enzymatic methods. Key parameters include the choice of methylating agent, catalyst or enzyme concentration, temperature, and reaction time.

A novel and highly efficient chemical method involves the use of dimethyl carbonate (DMC) with an acid catalyst. This system has been shown to achieve greater than 99% conversion and yields for the N-methylation of various amino acids. rsc.org This approach is noted for its high selectivity and efficiency. rsc.org

Optimization for a synthetic process, whether enzymatic or chemical, typically involves systematically varying key parameters to find the optimal balance for yield and purity.

Table 1: Key Parameters for Optimization of Alanine, 3-amino-N,N-dimethyl- Synthesis

Parameter Effect on Reaction Optimization Goal
Catalyst/Enzyme Concentration Increases reaction rate up to a saturation point. Use the minimum amount required for maximum conversion to reduce costs.
Substrate Concentration Higher concentrations can increase throughput but may lead to substrate inhibition in enzymatic reactions. Maximize product output per batch without significantly inhibiting the catalyst/enzyme.
Temperature Affects reaction kinetics and enzyme stability. Higher temperatures can increase rates but may denature enzymes. Identify the optimal temperature that balances reaction speed and catalyst/enzyme longevity.
pH (for enzymatic reactions) Crucial for enzyme activity and stability. Maintain the optimal pH for the specific enzyme used throughout the reaction.
Methylating Agent Choice of agent (e.g., Dimethyl Carbonate, Methyl Iodide) impacts efficiency, safety, and green credentials. Select an agent that offers high reactivity, selectivity, and minimal environmental impact.

| Reaction Time | Determines the extent of conversion. | Achieve maximum yield in the shortest possible time to improve process efficiency. |

This table presents a conceptual framework for the optimization of the synthesis of Alanine, 3-amino-N,N-dimethyl-, based on general principles of chemical and biocatalytic reactions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the synthesis of specialized chemicals like Alanine, 3-amino-N,N-dimethyl-. The goal is to develop routes that are more environmentally benign, safer, and more efficient.

The synthesis of N-methylated amino acids using dimethyl carbonate (DMC) is a prime example of a greener synthetic route. rsc.org DMC is considered a sustainable and cost-effective reagent that is more environmentally friendly compared to traditional methylating agents like methyl iodide or dimethyl sulfate, which are often toxic and hazardous. The DMC-based method is praised for its eco-friendliness and high efficiency. rsc.org

The twelve principles of green chemistry provide a framework for evaluating and designing synthetic routes:

Table 2: Application of Green Chemistry Principles to N,N-dimethyl-β-alanine Synthesis

Green Chemistry Principle Application in Synthesis
1. Prevention Designing syntheses to minimize waste, such as the high-yield DMC method. rsc.org
2. Atom Economy Using addition reactions (e.g., enzymatic addition to a precursor) that incorporate all atoms from the reactants into the final product.
3. Less Hazardous Chemical Syntheses Avoiding toxic reagents like methyl iodide in favor of greener alternatives like dimethyl carbonate. rsc.org
4. Designing Safer Chemicals The final product itself is the target; this principle applies more to designing less toxic alternatives if applicable.
5. Safer Solvents and Auxiliaries Using water as a solvent in enzymatic reactions or minimizing solvent use altogether.
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic methods.
7. Use of Renewable Feedstocks Using bio-based starting materials or biocatalysts (enzymes) derived from renewable sources. nih.gov
8. Reduce Derivatives Employing enzymes that selectively methylate the target amino group without the need for protecting groups.
9. Catalysis Using catalytic reagents (enzymes or chemical catalysts) in small amounts rather than stoichiometric reagents. rsc.org
10. Design for Degradation Designing the product to be biodegradable after its use.
11. Real-time analysis for Pollution Prevention Monitoring the reaction to prevent byproduct formation and ensure complete conversion.

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic chemicals and solvents to minimize the risk of accidents. |

By prioritizing methods like enzymatic synthesis and the use of green reagents like DMC, the production of Alanine, 3-amino-N,N-dimethyl- can be aligned with the principles of sustainability and green chemistry. rsc.org

Chemical Reactivity and Mechanistic Investigations of Alanine, 3 Amino N,n Dimethyl

Acid-Base Properties and Zwitterionic Equilibria

Like other amino acids, Alanine (B10760859), 3-amino-N,N-dimethyl- exists predominantly as a zwitterion under physiological conditions. This internal salt is formed by the transfer of a proton from the carboxylic acid group to one of the amino groups. The presence of two amino groups, a primary (α-amino) and a tertiary (3-amino), introduces complexity to its acid-base chemistry, resulting in multiple pKa values corresponding to the protonation and deprotonation of the carboxylic acid and the two amino functionalities.

The major microspecies of a similar compound, 3-amino-D-alanine, at a pH of 7.3 is the zwitterion where the proton has transferred from the carboxy group to the β-amino group. ebi.ac.uk This suggests that for Alanine, 3-amino-N,N-dimethyl-, the equilibrium will favor the zwitterionic state across a significant pH range. The study of such equilibria is crucial for understanding its behavior in biological systems and for developing effective purification and derivatization strategies. acs.org

Nucleophilic and Electrophilic Reactivity of Functional Groups

The chemical character of Alanine, 3-amino-N,N-dimethyl- is defined by the nucleophilic nature of its amino groups and the electrophilic potential of its carboxyl group.

The primary and tertiary amino groups are both nucleophilic centers due to the lone pair of electrons on the nitrogen atoms. masterorganicchemistry.com Generally, the nucleophilicity of amines follows the trend of secondary > primary > tertiary, although steric hindrance can significantly impact this order. masterorganicchemistry.com The tertiary dimethylamino group in Alanine, 3-amino-N,N-dimethyl- is a potent nucleophile, though its reactivity can be sterically hindered. masterorganicchemistry.comresearchgate.net Both amino groups can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides. libretexts.orgorganic-chemistry.org For instance, the primary amino group can be acylated to form amides. libretexts.org

The carboxylic acid group, particularly when activated, serves as an electrophilic site. Derivatization of the carboxyl group, for example, through esterification, enhances its electrophilicity and allows for subsequent reactions with nucleophiles.

Reaction Kinetics and Thermodynamics of Derivatization

The derivatization of Alanine, 3-amino-N,N-dimethyl- is a key aspect of its application in chemical synthesis and analysis. Common derivatization reactions target the amino and carboxyl functional groups.

The kinetics of derivatization are influenced by several factors, including the nature of the derivatizing agent, solvent, temperature, and the presence of catalysts. For example, the N-tert-butoxycarbonylation (Boc protection) of the amino group is a common procedure. thermofisher.com The rate of this reaction is dependent on the base used and the solvent system. Studies on the derivatization of similar amino acids have shown that the choice of reagent and reaction conditions can significantly affect the yield and purity of the product. nih.gov For instance, the derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) has been shown to enhance their detection in mass spectrometry. nih.gov

Interactive Table: Common Derivatization Reactions of Amino Acids

Functional GroupDerivatization ReagentProduct TypePurpose
Amino GroupDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Boc-protected amineProtection during synthesis
Amino Group9-fluorenylmethoxycarbonyl chloride (FMOC)FMOC-protected amineProtection in peptide synthesis researchgate.net
Amino Groupo-phthalaldehyde (B127526) (OPA) / N-acetyl-L-cysteine (NAC)Fluorescent isoindoleChiral separation and quantification researchgate.netshimadzu.eu
Carboxyl GroupAlcohols (e.g., Methanol) / Acid catalystEsterProtection or to increase volatility for GC monash.edu

Mechanistic Studies of Specific Transformations

C-N Bond Cleavage Mechanisms

Cleavage of the C-N bond in Alanine, 3-amino-N,N-dimethyl- can occur under specific conditions, often involving radical intermediates or enzymatic catalysis. Radiolysis of aqueous solutions of amino-containing compounds can lead to C-N bond cleavage through the monomolecular decomposition of radicals formed from the initial compound. nih.gov The presence of an alkyl substituent on the amino group, such as the dimethyl group in this case, can favor C-N bond cleavage during radiolysis. nih.gov

Enzymatic reactions can also facilitate C-N bond cleavage. For instance, L-Methionine γ-lyase has been shown to catalyze the cleavage of the C-N bond at the β-position of amino acids. tandfonline.com This enzyme can act on 2-amino-3-(N,N-dimethylamino)propionic acid, leading to elimination and replacement reactions. tandfonline.com The mechanism of these enzymatic reactions often involves the formation of a Schiff base intermediate with a pyridoxal-P cofactor. tandfonline.com

Chemical methods for C-N bond cleavage have also been developed, often utilizing transition metal catalysts or strong oxidizing agents. organic-chemistry.orgscience.gov For example, copper-catalyzed reactions can achieve the cleavage of C-N bonds in certain contexts. science.gov

Elimination and Replacement Reactions

Alanine, 3-amino-N,N-dimethyl- and its derivatives can undergo elimination and replacement reactions. The presence of a leaving group at the β-position can lead to β-elimination to form a dehydroalanine (B155165) derivative. uminho.pt For example, treatment of N-protected serine derivatives (which have a hydroxyl group at the β-position) with a base can result in elimination. uminho.pt

The tertiary amino group can be converted into a good leaving group through exhaustive methylation with methyl iodide to form a quaternary ammonium (B1175870) salt. libretexts.org Subsequent heating with a strong base, such as silver oxide, can induce a Hofmann elimination, which typically favors the formation of the least substituted alkene. libretexts.orgmasterorganicchemistry.com

Replacement reactions at the β-position are also possible. L-Methionine γ-lyase can catalyze the β-replacement reaction of 2-amino-3-(N-substituted-amino)propionic acids with thiols to produce S-substituted cysteines. tandfonline.com This indicates that the dimethylamino group could potentially be replaced by other nucleophiles under enzymatic conditions.

Advanced Spectroscopic and Chromatographic Characterization of Alanine, 3 Amino N,n Dimethyl

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) adds another dimension by selecting ions of a specific m/z, fragmenting them, and analyzing the resulting fragment ions. This process provides detailed structural information and is a powerful tool for identifying unknown compounds and confirming proposed structures. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acids. researchgate.net In ESI-MS/MS, protonated molecules, [M+H]⁺, are generated and then subjected to collision-induced dissociation (CID). nih.gov The fragmentation patterns observed in the MS/MS spectra are highly characteristic of the molecule's structure. nih.gov For N-methylated amino acids, common fragmentation pathways include the neutral loss of water and carbon monoxide (H₂O, CO) to form an immonium ion, as well as losses related to the side chain and the N-methyl group. nih.gov The distinct MS/MS spectra allow for the differentiation of isomeric and isobaric N-methyl amino acids. nih.gov

Immonium ions are a class of fragment ions that are particularly informative in the MS/MS analysis of peptides and amino acids. matrixscience.com These ions have the general structure RCH=NH₂⁺ (where R is the amino acid side chain) and are formed by cleavages on both sides of a specific amino acid residue. nih.gov The resulting m/z value is characteristic of the amino acid's side chain, providing direct compositional information. nih.govmatrixscience.com For instance, the immonium ions for tyrosine and proline are frequently observed at m/z 136.08 and m/z 70.06, respectively. nih.gov The MS/MS analysis of immonium ions derived from N-methyl amino acids can provide structural information about both the side chain and the presence of the methyl group on the α-nitrogen. nih.gov

Table 2: Common Fragment Ions in ESI-MS/MS of N-Methylated Amino Acids This table lists general fragmentation patterns observed for N-methylated amino acids based on literature findings.

Ion Type Description General Formula/Loss Significance
Protonated Molecule The intact molecule with an added proton. [M+H]⁺ Confirms molecular weight.
Immonium Ion Formed by the loss of water and carbon monoxide. [M+H - (H₂O+CO)]⁺ Characteristic of the amino acid core structure. nih.gov
Side Chain Loss Fragmentation involving the loss of the amino acid side chain. [MH-(RH)]⁺ Provides information about the R-group. nih.gov
N-Methylamine Loss Loss of the methylated amino group. [MH-(NH₂CH₃)]⁺ Indicates N-methylation. nih.gov

The N-terminus, or the free amine end of a protein chain, is a critical site for post-translational modifications and plays a key role in protein function and localization. creative-proteomics.combiopharmaspec.com Chemical labeling of the N-terminus is a foundational technique in protein chemistry. N-terminal dimethyl labeling is a widely used method for protein sequence analysis by mass spectrometry. nih.govnih.gov In this procedure, the primary amine at the N-terminus of a protein or peptide is dimethylated via reductive amination using formaldehyde. nih.gov

This modification introduces a known mass tag, facilitating the identification and sequencing of N-terminal peptides in a complex mixture. nih.gov The presence of an N,N-dimethylated amino acid, such as Alanine (B10760859), 3-amino-N,N-dimethyl-, at the N-terminus of a protein would be a result of a post-translational modification. ucla.edu The identification of such a modification would rely on the characteristic mass shift and fragmentation patterns observed in MS/MS analysis, confirming the identity of the N-terminal residue and its dimethylated state. ucla.edu This method is highly sensitive and provides a valuable alternative to traditional Edman degradation for N-terminal sequencing. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution of Alanine, 3-amino-N,N-dimethyl-

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and resolving the enantiomers of "Alanine, 3-amino-N,N-dimethyl-". Due to the compound's structural characteristics, specifically the presence of a chiral center and a tertiary amine, specialized HPLC methods are required. The absence of a primary or secondary amine group precludes the use of common derivatization reagents that target these functionalities, necessitating alternative strategies for both chiral separation and detection.

Chiral Stationary Phases and Mobile Phase Modifiers for Stereoisomer Separation

The direct separation of the enantiomers of "Alanine, 3-amino-N,N-dimethyl-" can be achieved using various types of chiral stationary phases (CSPs). The selection of the appropriate CSP and mobile phase is critical for effective enantiomeric resolution.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for the enantioseparation of a broad range of chiral compounds. nih.govcsic.estandfonline.com For N-protected amino acids, columns like Chiralcel® and Chiralpak® have demonstrated excellent resolving capabilities. tandfonline.comphenomenex.com While direct applications on underivatized "Alanine, 3-amino-N,N-dimethyl-" are less commonly documented, the separation of its N-protected derivatives is a viable strategy. The mobile phase for these separations typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol.

Cyclodextrin-Based Chiral Stationary Phases:

Cyclodextrin-based CSPs offer another avenue for the chiral resolution of amino acids and their derivatives. nih.govspringernature.com These CSPs operate on the principle of forming transient diastereomeric inclusion complexes with the analyte enantiomers. The differing stability of these complexes allows for their separation. For amino acid derivatives, reversed-phase conditions are often employed with these columns.

Ligand-Exchange Chromatography:

Ligand-exchange chromatography (LEC) is a powerful technique for the enantioseparation of underivatized amino acids. scielo.brscielo.brpageplace.de This method can be performed either by using a CSP with a bonded chiral ligand or by adding a chiral selector to the mobile phase. In the latter approach, a chiral ligand, such as an N-substituted amino acid, and a metal ion, typically copper(II), are added to the mobile phase. This forms transient diastereomeric metal complexes with the analyte enantiomers, which can then be separated on a conventional reversed-phase column (e.g., C18). scielo.brscielo.br For instance, the enantiomers of various α-amino acids have been successfully resolved using N,N-dimethyl-L-phenylalanine and copper(II) acetate (B1210297) in the mobile phase. scielo.br This approach is particularly suitable for "Alanine, 3-amino-N,N-dimethyl-" as it does not require derivatization of the tertiary amine.

A study on the enantioseparation of various DL-amino acids using N,N-dimethyl-L-phenylalanine and Cu(CH₃COO)₂ as chiral additives in the mobile phase on a reversed-phase column provides a relevant model. The separation is based on the differential stability and retention of the transient diastereomeric complexes formed.

Table 1: Representative HPLC Conditions for Enantioseparation of Amino Acids using a Chiral Mobile Phase Additive (Relevant Model)

Parameter Value
Column Reversed-Phase C18
Mobile Phase Water or Water/Methanol (B129727) mixture containing 2 mmol L⁻¹ N,N-dimethyl-L-phenylalanine and 1 mmol L⁻¹ Cu(CH₃COO)₂
Detection UV

Data derived from a study on various α-amino acids, providing a model for "Alanine, 3-amino-N,N-dimethyl-". scielo.br

Derivatization Strategies for Enhanced Chromatographic Detection

Due to the lack of a strong chromophore in "Alanine, 3-amino-N,N-dimethyl-", derivatization is often necessary to enhance its detection by UV or fluorescence detectors, especially for purity assessment at low concentration levels. Since the tertiary amine is unreactive towards common derivatizing agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), strategies focus on the carboxylic acid functionality. nih.govbiomolther.org

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group of "Alanine, 3-amino-N,N-dimethyl-" can be converted into an ester or an amide with a reagent that contains a chromophoric or fluorophoric tag.

Formation of UV-Active Esters: Reagents such as p-bromophenacyl bromide (PBPB) react with carboxylic acids to form strongly UV-absorbing phenacyl esters, which can be detected at around 254 nm. libretexts.org

Formation of Fluorescent Esters: For higher sensitivity, fluorescent tagging agents are employed. Anthryldiazomethane (ADAM) or 9-chloromethyl anthracene (B1667546) can react with carboxylic acids to produce highly fluorescent anthracene derivatives. thermofisher.comoup.com

Diastereomeric Derivatization for Chiral Separation on Achiral Columns:

An alternative to using a chiral stationary phase is to derivatize the racemic "Alanine, 3-amino-N,N-dimethyl-" with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column (e.g., reversed-phase C18).

A notable strategy involves the use of phenylglycine methyl ester (PGME) . The carboxylic acid of N,N-dimethyl amino acids can be coupled with a single enantiomer of PGME (e.g., S-PGME) to form diastereomeric amides. These diastereomers exhibit different retention times on a reversed-phase column, allowing for their separation and quantification. This method has been successfully applied to determine the absolute configuration of various N,N-dimethyl amino acids, including N,N-dimethylalanine. nih.govbiomolther.orgresearchgate.net

A study detailing the LC-MS analysis of S-PGME derivatives of several N,N-dimethyl amino acids provides concrete data on this approach. The separation was achieved on a C18 column with a gradient elution.

Table 2: LC-MS Retention Times of Diastereomeric Derivatives of N,N-Dimethyl Amino Acids with S-PGME

N,N-Dimethyl Amino Acid L,S-Diastereomer Retention Time (min) D,S-Diastereomer Retention Time (min)
N,N-Dimethylalanine 16.5 17.8
N,N-Dimethylvaline 18.2 19.5
N,N-Dimethylleucine 19.3 20.4
N,N-Dimethylphenylalanine 17.4 18.7

Chromatographic conditions involved a reversed-phase C18 column with a water/acetonitrile gradient and mass spectrometric detection. Data sourced from a study on the determination of absolute configurations of N,N-dimethyl amino acids. nih.govbiomolther.org

This derivatization strategy not only facilitates enantiomeric resolution on common achiral columns but also enhances detectability, particularly when using mass spectrometry.

Computational and Theoretical Investigations of Alanine, 3 Amino N,n Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a variety of other properties with high accuracy.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is particularly effective for predicting the conformational preferences of molecules by calculating the energies of different spatial arrangements of their atoms. For amino acids and their derivatives, the conformational landscape is often complex due to the flexibility of the backbone and side chains.

In a related context, molecular dynamics simulations employing the GROMACS software have been used to investigate the N-Boc protected derivative, N-Boc-3-dimethylamino-D-alanine. These simulations predicted that the steric hindrance from the dimethylamino group results in a higher activation energy for the removal of the Boc protecting group (ΔG‡ = 25.3 kcal/mol) compared to unsubstituted analogs (ΔG‡ = 18.7 kcal/mol). This highlights the significant steric influence of the N,N-dimethyl group on the molecule's reactivity and conformation.

Table 1: Representative Dihedral Angles and Relative Energies for Alanine (B10760859) Dipeptide Conformers (Illustrative)

Conformerφ (degrees)ψ (degrees)Relative Energy (kcal/mol)
C7eq-75750.00
C5-1501501.00
C7ax75-752.50
β2-135453.20
αL60604.50

Note: This table is illustrative and based on general findings for alanine dipeptides. Specific values for Alanine, 3-amino-N,N-dimethyl- would require dedicated DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to participate in electronic transitions.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. For amino acid derivatives, the nature of the substituent groups can significantly influence the energies of the frontier orbitals. The electron-donating N,N-dimethylamino group in Alanine, 3-amino-N,N-dimethyl- is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity.

Computational studies on various amino acid derivatives have demonstrated the utility of HOMO-LUMO analysis in predicting reactivity. researchgate.net For example, in a study of a sulfonamide-Schiff base derivative containing a dimethylamino group, DFT calculations were used to determine the HOMO and LUMO energies and visualize their distribution, providing insights into the molecule's electronic transitions and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.1
HOMO-LUMO Gap 5.1

Note: These values are hypothetical and for illustrative purposes. Actual values for Alanine, 3-amino-N,N-dimethyl- would need to be determined through specific quantum chemical calculations.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predictions are valuable for interpreting experimental spectra and for identifying the presence of specific functional groups and conformational isomers.

DFT calculations, often in conjunction with a suitable basis set, can compute the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. For instance, studies on L-alanine cadmium chloride have shown that DFT calculations can accurately reproduce the experimental FT-IR and Raman spectra, confirming the molecular structure and hydrogen bonding patterns. worldscientific.com

Similarly, time-dependent DFT (TD-DFT) is a powerful tool for predicting electronic absorption spectra. It can calculate the excitation energies and oscillator strengths of electronic transitions, providing insights into the UV-Vis absorption properties of a molecule. The presence of the N,N-dimethylamino group in Alanine, 3-amino-N,N-dimethyl- is expected to cause a red shift (shift to longer wavelengths) in its UV-Vis absorption spectrum compared to unsubstituted alanine.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule in a given environment, such as in solution.

For flexible molecules like Alanine, 3-amino-N,N-dimethyl-, MD simulations can reveal the preferred conformations and the dynamics of transitions between them. As mentioned earlier, MD simulations on the N-Boc protected form of this amino acid have been performed to understand the energetics of deprotection. A full conformational analysis via MD would involve simulating the molecule in a solvent box and analyzing the trajectory to identify the most populated conformational states. Such simulations on alanine-rich peptides have provided insights into the formation of secondary structures like β-sheets. chemscene.com

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with its biological targets is crucial for drug discovery and design. In silico modeling techniques, such as molecular docking, are widely used to predict the binding mode and affinity of a small molecule to a macromolecular receptor.

Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as Alanine, 3-amino-N,N-dimethyl-, might bind to the active site of a protein, such as an enzyme or a receptor.

While specific docking studies involving Alanine, 3-amino-N,N-dimethyl- are not prominent in the searched literature, the general methodology is well-established. Docking studies on other amino acid derivatives and small molecules targeting enzymes have demonstrated the utility of this approach. For example, molecular docking has been used to identify potential inhibitors of enzymes like urease and those involved in bacterial cell wall synthesis. mdpi.comsymbiosisonlinepublishing.com

The process typically involves preparing the 3D structures of both the ligand and the receptor, and then using a docking algorithm to explore possible binding poses. The poses are then scored based on a scoring function that estimates the binding affinity. The results of docking studies can guide the design of more potent and selective inhibitors. The presence of the N,N-dimethylamino group in Alanine, 3-amino-N,N-dimethyl- could be involved in key hydrogen bonding or electrostatic interactions within a binding pocket.

Solvation Effects and Tautomeric Distribution Studies

Currently, there is a notable absence of specific computational and theoretical studies focusing on the solvation effects and tautomeric distribution of Alanine, 3-amino-N,N-dimethyl- in the publicly accessible scientific literature. While extensive research has been conducted on related amino acids such as glycine, alanine, and β-alanine, detailing the influence of solvents on their zwitterionic and neutral forms, similar dedicated analyses for the N,N-dimethylated derivative are not available.

General principles from studies on analogous compounds suggest that in polar solvents, amino acids predominantly exist in their zwitterionic form, where the amino group is protonated (-N+H3) and the carboxylic acid group is deprotonated (-COO-). The equilibrium between the neutral and zwitterionic tautomers is significantly influenced by the surrounding solvent molecules. For instance, in aqueous solutions, the high dielectric constant and hydrogen bonding capacity of water molecules effectively stabilize the charged termini of the zwitterion.

Computational models, such as those employing density functional theory (DFT) and various solvation models (e.g., Polarizable Continuum Model), have been instrumental in predicting the relative stabilities of different tautomers and conformers of amino acids in various environments. These theoretical approaches can provide insights into intramolecular hydrogen bonding and the specific interactions with solvent molecules that dictate the preferred structural and electronic states.

However, without specific studies on Alanine, 3-amino-N,N-dimethyl-, it is not possible to present detailed research findings or quantitative data, such as the relative free energies of its tautomers in different solvents or the specific hydrogen bonding networks it forms. The presence of the two methyl groups on the nitrogen atom in Alanine, 3-amino-N,N-dimethyl- would preclude the formation of hydrogen bonds as a donor at the amino group, a key feature in the solvation of primary and secondary amino acids. This structural difference would likely lead to distinct solvation characteristics and tautomeric preferences compared to its non-methylated counterparts, underscoring the need for specific computational investigations on this compound.

Due to the lack of available data, no data tables can be generated for the solvation effects and tautomeric distribution of Alanine, 3-amino-N,N-dimethyl-.

Biological and Biochemical Research Applications of Alanine, 3 Amino N,n Dimethyl

Role as Building Blocks in Peptide and Protein Synthesis

Alanine (B10760859), 3-amino-N,N-dimethyl-, and similar N-methylated amino acids serve as important building blocks in the synthesis of novel peptides with tailored properties. rsc.orgresearchgate.net Their incorporation can significantly influence the structure and function of the resulting peptide chains.

Incorporation into Peptide Chains via Chemical Synthesis

The primary method for incorporating Alanine, 3-amino-N,N-dimethyl- into peptides is through chemical synthesis, most notably solid-phase peptide synthesis (SPPS). In this process, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. To ensure the correct sequence, the reactive groups of the amino acids that are not involved in peptide bond formation are temporarily blocked by protecting groups.

For N-methylated amino acids like Alanine, 3-amino-N,N-dimethyl-, specific protecting groups are employed to prevent unwanted side reactions. For instance, the N-benzyloxycarbonyl (Cbz) group is a common protecting group for the amino function. ontosight.ai Another protecting group strategy involves the use of the N,N-dimethylaminoxy carbonyl (Dmaoc) group, which is noted for its polar character compared to the more conventional Boc group. nih.gov This polarity can improve the solubility of the protected peptide during synthesis. nih.gov The synthesis of peptides containing these modified amino acids allows for the creation of specific structures for research or therapeutic purposes. ontosight.ai

Synthesis Data of a Protected Alanine Derivative
Compound N-((1,1-Dimethylethoxy)carbonyl)-3-((1,1-dimethylethyl)dithio)-L-alanine
Application Solid-Phase Peptide Synthesis (SPPS)
Protecting Group (Amino) tert-butyloxycarbonyl (Boc)
Protecting Group (Thiol) tert-butylthio (S-t-Bu)
Deprotection (Boc) Acidic conditions
Deprotection (S-t-Bu) Specific reagents for disulfide bond formation

This table showcases a protected alanine derivative used in peptide synthesis, highlighting the protecting groups and their removal methods. ontosight.ai

Ribosomal Synthesis of N-Methylated Peptides through Genetic Code Reprogramming

While chemical synthesis is a powerful tool, researchers have also developed methods to incorporate N-methylated amino acids like N-methyl-alanine into peptides using the cell's natural protein-making machinery, the ribosome. This is achieved through a technique called genetic code reprogramming. nih.gov

In this approach, the genetic code is manipulated to assign a codon, which normally codes for a standard amino acid, to an N-methylated amino acid instead. nih.gov This often involves the use of engineered transfer RNAs (tRNAs) and enzymes called aminoacyl-tRNA synthetases (aaRSs) that can recognize and attach the N-methylated amino acid to the tRNA. nih.govmdpi.com Flexizymes, which are flexible ribozymes, have also been instrumental in charging tRNAs with a wide variety of non-proteinogenic amino acids, including N-alkyl amino acids. nih.gov

For example, researchers have successfully reassigned the GCU codon to N-methyl-alanine in a reconstituted translation system. nih.gov This allows for the messenger RNA (mRNA)-programmed incorporation of multiple N-methyl-amino acids into both linear and cyclic peptides. mdpi.comnii.ac.jp This technology opens the door to creating vast libraries of non-standard peptides that can be screened for novel biological activities. nih.govmdpi.com

Impact on Peptide Conformation and Stability

The incorporation of N-methylated amino acids, including Alanine, 3-amino-N,N-dimethyl-, has a profound impact on the conformation and stability of peptides. The methyl group on the nitrogen atom introduces steric hindrance and eliminates the hydrogen bond donor capability at that position. nih.gov

This seemingly small modification significantly restricts the rotational freedom of the peptide backbone, forcing it to adopt specific, often more rigid, conformations. rsc.orgresearchgate.net For instance, oligomers of N-methyl-L-alanine (L-NMA) and N-methyl-D-alanine (D-NMA) have been shown to form well-defined and stable shapes in water due to these conformational constraints. rsc.orgresearchgate.net This contrasts with the global stabilization of proteins, which relies on numerous long-range interactions. rsc.orgresearchgate.net

The ability to control peptide shape with such precision is of great interest for designing molecules with specific biological functions, as the local three-dimensional structure of a peptide is often key to its activity. rsc.orgresearchgate.net Furthermore, the conformational rigidity imparted by N-methylation can enhance the peptide's resistance to degradation by proteases, thereby increasing its stability and bioavailability. oup.com

Conformational Data of N-Methyl-Alanine Dimers
Dimer Dihedral Angles (φ, ψ) in Crystal Structure
LL dimer(-134.6°, 77.7°)
DL dimerNot specified in the provided text.

This table presents the dihedral angles for a dimer of N-methyl-L-alanine, illustrating the fixed conformation imposed by N-methylation. rsc.org

Interaction Studies with Biological Macromolecules (Excluding Human Trial Data)

The unique structural and conformational properties of peptides containing Alanine, 3-amino-N,N-dimethyl- make them valuable probes for studying interactions with biological macromolecules like enzymes and receptors.

Modulation of Enzyme Activity (Inhibition/Activation) in Model Systems

Peptides and small molecules containing N-methylated amino acids have been investigated for their ability to modulate the activity of enzymes. The rigid conformation of these molecules can lead to highly specific binding to the active site or allosteric sites of an enzyme, resulting in either inhibition or activation.

For example, research has shown that certain amino acid derivatives can exhibit inhibitory activity against specific enzymes, which could be foundational in developing therapeutic agents. ontosight.ai In one study, L-alanine was identified as a unique activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism. nih.gov The study found that the metabolism of L-alanine, including its transamination, leads to changes in cellular energy levels that promote AMPK activation. nih.gov While this study focused on L-alanine, it highlights the principle that modified amino acids can influence enzyme activity through metabolic pathways.

The development of non-hydrolyzable enzyme-substrate analogs is another area of application. For instance, replacing a catalytic serine or cysteine residue in an enzyme with 2,3-diaminopropionic acid (DAP) can trap the enzyme in a stable complex with its substrate, allowing for detailed structural and mechanistic studies. acs.org

Enzyme Modulation by Alanine
Enzyme AMP-activated protein kinase (AMPK)
Modulator L-Alanine
Effect Activation
Mechanism Intracellular metabolism of alanine alters cellular energetics.

This table summarizes the activation of AMPK by L-alanine in a model system. nih.gov

Ligand-Receptor Binding Studies in In Vitro Systems

The defined shapes of peptides incorporating N-methylated amino acids make them excellent tools for probing ligand-receptor interactions. The specificity of these interactions is often dictated by the three-dimensional structure of the ligand.

In vitro binding assays are commonly used to characterize these interactions. For instance, studies on the taste receptor T1r2a/T1r3 from medaka fish have used various amino acid derivatives, including N-methyl-l-alanine, to understand the chemical features required for ligand recognition. nih.govplos.org These studies revealed that while the α-carboxy and amino groups are essential for binding, modifications like N-methylation are tolerated, although they can reduce binding affinity. nih.gov

Investigation of Metabolic Pathways and Transformations (Non-Human Specific)

The metabolic fate of N,N-dimethylated amino acids is a key area of investigation, providing insights into cellular methylation and demethylation processes. While specific metabolic pathways for Alanine, 3-amino-N,N-dimethyl- are not extensively detailed in the available literature, the study of analogous compounds offers a foundational understanding. For instance, research on the biotransformation of 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate in rat liver microsomes has identified N,N-dimethyl-p-aminobenzoic acid as a metabolite, indicating that enzymatic machinery exists for processing N,N-dimethylated molecules. researchgate.net This suggests that Alanine, 3-amino-N,N-dimethyl- could potentially undergo similar enzymatic modifications within a biological system.

Enzymatic Biotransformations of N,N-Dimethylated Amino Acids

The enzymatic landscape for the biotransformation of N,N-dimethylated amino acids is diverse. These enzymes play a crucial role in regulating the levels and functions of methylated molecules. nih.gov A prominent example is protein methylase I, which is responsible for the post-translational synthesis of N(G)-methylarginines using S-adenosyl-L-methionine as a methyl donor. nih.gov While this enzyme is specific to arginine residues within proteins, it highlights the general principle of enzymatic methylation of amino acids. nih.gov

Furthermore, transaminases have been explored for the synthesis of N-alkylated-α-amino acids, demonstrating the potential for enzymatic pathways to create these modified compounds. rsc.org Although specific enzymes that catalyze the biotransformation of free Alanine, 3-amino-N,N-dimethyl- have not been explicitly identified in the reviewed literature, the existing knowledge on enzymes acting on other N,N-dimethylated compounds provides a strong basis for future research in this area. The study of such enzymes is critical for understanding the metabolic regulation of N,N-dimethylated amino acids.

Occurrence in Biological Systems (e.g., as part of proteins, free amino acids)

N,N-dimethylated amino acids are found in various biological contexts, both as free molecules and as constituents of proteins. nih.gov For example, N(G)-methylarginines are widespread in nature, existing in both protein-bound and free forms. nih.gov The presence of methylated amino acids in proteins is often a result of post-translational modifications, which can significantly impact the protein's function and metabolism. nih.gov

The general importance of N,N-dimethyl amino acids as metabolic molecules is recognized. nih.gov However, the natural occurrence of Alanine, 3-amino-N,N-dimethyl- as a free amino acid or as a component of proteins in any specific biological system has not been definitively established in the surveyed research. Further investigation is required to determine its presence and distribution in nature.

Use as Probing Agents in Chemical Biology Research

Modified amino acids are valuable tools in chemical biology for probing and understanding complex biological systems. Their unique chemical properties can be leveraged to study protein function, interactions, and localization. While the direct application of Alanine, 3-amino-N,N-dimethyl- as a probing agent is not yet widely documented, the principles governing the use of similar modified amino acids suggest its potential in this field.

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of modern chemical biology, enabling the investigation of biological processes with high precision. nih.gov Unnatural amino acids are frequently incorporated into peptides and proteins to create probes with novel functionalities. For instance, cyclic peptides containing Nα-methylated amino acids have served as inspiration for the design of new peptide-based probes. rsc.org These modifications can enhance properties such as cell permeability and proteolytic stability, which are crucial for effective biological probes. rsc.org

Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study enzyme function directly in complex biological samples. annualreviews.org While there is no specific mention in the literature of Alanine, 3-amino-N,N-dimethyl- being used to develop such probes, its structure suggests it could be a candidate for designing probes targeted at specific enzymes or receptors. The development of chemical probes based on this compound would require further research to explore its reactivity and binding properties within biological systems.

Potential Applications in Materials Science and Catalysis Research

Development of Novel Polymeric Materials and Scaffolds

The incorporation of amino acid derivatives into polymer backbones is a growing field of interest for creating functional and biodegradable materials. nanotheranosticlab.comnih.govresearchgate.net Alanine (B10760859), 3-amino-N,N-dimethyl- and similar N-alkylated amino acids can be utilized as monomers in polymerization reactions to generate novel pseudo-poly(amino acid)s. nanotheranosticlab.com The N-alkylation is particularly advantageous as it can enhance the solubility of the resulting polymers in common organic solvents and prevent the undesirable cyclization of monomers or the formation of low-molecular-weight oligomers that can occur during the polymerization of simple amino acids. nanotheranosticlab.com

One strategy involves the synthesis of AB-type functional monomers from N-alkylated amino acids, which can then be polymerized to form linear polymers. nanotheranosticlab.com This approach avoids complex protection and deprotection steps often required in traditional peptide synthesis. nanotheranosticlab.com The resulting polymers can be designed to form nanoparticles capable of encapsulating hydrophobic molecules, demonstrating their potential in drug delivery systems. nanotheranosticlab.com

Furthermore, amino acids are utilized in the synthesis of optically active and photo-responsive polymers. scispace.com For instance, L-alanine has been used to create chiral azobenzenedicarboxylic acids, which are then subjected to polycondensation with various diols and diamines. scispace.com While this specific example uses L-alanine, the principle of incorporating amino acid structures to impart specific properties like chirality and responsiveness to external stimuli is a key area of research. The resulting polymers can exhibit reversible isomerization upon light irradiation, a property valuable for developing photo-functional materials. scispace.com

The synthesis of random poly(amino acid)s through the ring-opening polymerization of N-carboxyanhydrides (NCAs) of amino acids like alanine is another significant approach. mdpi.comfrontiersin.org This method allows for the creation of copolymers with varying compositions and defined molecular weights, which can be used to study biomimetic mineralization processes. mdpi.com

Table 1: Examples of Polymerization involving Alanine Derivatives

Monomer/Starting Material Polymerization Method Resulting Polymer Type Potential Application
N-alkylated β-alanine Single-step synthesis of AB-type monomer followed by polymerization Pseudo-poly(amino acid) Drug delivery (nanoparticle formation) nanotheranosticlab.com
L-alanine derived azobenzenedicarboxylic acid Polycondensation Photo-responsive polymer Photo-functional materials scispace.com
L-alanine N-carboxyanhydride (NCA) Ring-opening polymerization Random poly(amino acid) Biomimetic mineralization studies mdpi.com
Alanine-based tripeptide Chemoenzymatic polymerization Polypeptide with unnatural amino acids Development of functional bioplastics rsc.org

Role as Ligands in Organometallic Catalysis

The ability of amino acids and their derivatives to act as ligands for transition metals has been extensively explored in the field of asymmetric catalysis. mdpi.com The chiral nature of many amino acids makes them attractive candidates for inducing enantioselectivity in chemical reactions. mdpi.com Alanine, 3-amino-N,N-dimethyl-, with its potential for N,O-chelation, can serve as an effective ligand in various organometallic catalytic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. acs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. N,N-Dimethyl-β-alanine has been identified as an inexpensive and highly efficient phosphine-free ligand for the palladium-catalyzed Heck reaction. acs.orgnih.govorganic-chemistry.org

The Heck reaction, which couples aryl halides with alkenes, traditionally relies on phosphine (B1218219) ligands that can be costly and toxic. organic-chemistry.org Research has shown that N,N-dimethyl-β-alanine can effectively replace these phosphine ligands, leading to high turnover numbers in the reaction of various aryl bromides, iodides, and even activated aryl chlorides. acs.orgnih.gov Kinetic and theoretical studies suggest that the N,O-bidentate coordination of N,N-dimethyl-β-alanine to the palladium center facilitates the oxidative addition of the aryl halide, a crucial step in the catalytic cycle. acs.orgorganic-chemistry.org This ligand has been shown to be more effective than the structurally similar N,N-dimethylglycine. acs.orgnih.gov The use of such amino acid-based ligands not only improves the cost-effectiveness of the Heck reaction but also aligns with the principles of green chemistry by avoiding toxic phosphine compounds. organic-chemistry.org

The design of ligands for catalysis is a key area of research aimed at controlling the reactivity and selectivity of metal catalysts. Amino acids provide a versatile scaffold for ligand design due to their inherent chirality and the presence of multiple coordination sites. mdpi.com The steric and electronic properties of the amino acid ligand can be fine-tuned to influence the outcome of a catalytic reaction.

For instance, in palladium-catalyzed C(sp³)–H arylation, the choice of a specific pyridine-based or quinoline-based ligand can selectively promote the mono-arylation of primary C(sp³)–H bonds or the subsequent arylation of secondary C(sp³)–H bonds. nih.gov This highlights the profound impact of ligand structure on catalytic activity and selectivity.

In the context of N,N-dimethylamino acids, their use as (N,O)-chelating ligands for organometallic fragments like Cp*IrCl has been shown to proceed with high diastereoselectivity. acs.org The presence of the two N-methyl groups is believed to be crucial for this high selectivity. acs.org

Mechanistic studies, often aided by computational methods, provide valuable insights into how these ligands operate. For example, theoretical studies on the Heck reaction with N,N-dimethyl-β-alanine as a ligand have shown lower energy barriers for the oxidative addition step compared to other ligands, explaining its superior performance. organic-chemistry.org Understanding these ligand-property-activity relationships is essential for the rational design of new and more efficient catalysts for a wide range of chemical transformations. nih.gov

Peptide Mimetics Design and Synthesis

Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. researchgate.netresearchgate.net The incorporation of non-natural amino acids, including N-alkylated derivatives like Alanine, 3-amino-N,N-dimethyl-, is a common strategy in the design of peptide mimetics. nih.gov

N-methylation of amino acid residues within a peptide sequence can significantly alter its conformational properties and proteolytic stability. researchgate.netmonash.edu The removal of the amide proton through N-methylation disrupts the typical hydrogen bonding patterns that stabilize secondary structures like α-helices and β-sheets, potentially leading to novel conformations. nih.gov This modification also increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes. monash.edu

The synthesis of peptide mimetics often involves solid-phase peptide synthesis (SPPS), where building blocks containing the desired modifications are sequentially coupled. nih.gov For example, building blocks derived from N-alkylated amino acids can be incorporated into a peptide chain to create analogs with altered properties. nih.gov The choice of protecting groups and coupling reagents is crucial for the successful synthesis of these modified peptides. nih.gov

Furthermore, amino acid derivatives can be used to create non-peptidic scaffolds that mimic the spatial arrangement of key side chains in a natural peptide. uu.nl For example, diaminodiacids have been used to synthesize macrocyclic peptides where a disulfide bond is replaced by a more stable 1,2,3-triazole bridge. rsc.org While this specific example does not directly involve Alanine, 3-amino-N,N-dimethyl-, it illustrates the broader principle of using modified amino acids to construct peptide mimetics with enhanced stability and novel structural features. rsc.org

Future Research Directions and Emerging Paradigms for Alanine, 3 Amino N,n Dimethyl

Integrated Approaches in Chemical Biology and Systems Biology

The integration of chemical biology and systems biology offers a powerful lens through which to understand the currently underexplored roles of Alanine (B10760859), 3-amino-N,N-dimethyl-. While research on N,N-dimethylated amino acids is growing, specific studies on this β-amino acid are less common. researchgate.netacs.orgnih.gov Systems metabolic engineering, which combines systems biology, synthetic biology, and evolutionary engineering, provides a framework for improving the microbial production of amino acids and could be adapted to study and produce Alanine, 3-amino-N,N-dimethyl-. nih.gov

By applying 'omics' technologies such as metabolomics, researchers can identify and quantify Alanine, 3-amino-N,N-dimethyl- in various biological systems, potentially revealing its involvement in metabolic pathways. researchgate.netacs.org For instance, metabolic profiling has been used to study the effects of another non-proteinogenic amino acid, β-N-methylamino-L-alanine (BMAA), revealing its impact on amino acid metabolism and neurotransmission pathways in human neuroblastoma cells. nih.gov A similar approach could uncover the metabolic significance of Alanine, 3-amino-N,N-dimethyl-.

Chemical biology tools, such as the design of peptide and protein analogs containing β-amino acids, can help probe its function. acs.orgnumberanalytics.com The incorporation of β-amino acids can enhance peptide stability against degradation by proteases, a valuable trait for developing therapeutic peptides. whiterose.ac.ukscirp.org

Innovations in Stereoselective Synthesis

The development of efficient and stereoselective synthetic methods is crucial for accessing enantiomerically pure Alanine, 3-amino-N,N-dimethyl- for biological and medicinal chemistry studies. mdpi.comresearchgate.net Current strategies for synthesizing chiral β-amino acids often involve multi-step processes. numberanalytics.com Innovations in this area are focused on developing more direct and atom-economical catalytic methods.

Recent advancements in the stereoselective synthesis of β-amino acids include:

Enantioselective Mannich Reactions: Organocatalysts, such as chiral squaramide cinchona alkaloids, have been used for the one-pot synthesis of novel β-amino acid derivatives with moderate to excellent enantioselectivities. mdpi.com

Rhodium-Catalyzed Three-Component Coupling: This method allows for the one-pot synthesis of chiral β-amino esters from amines, aldehydes, and ethyl bromoacetate (B1195939) with complete diastereoselection. jst.go.jp

Asymmetric Counter-Anion-Directed Catalysis (ACDC): A novel enantioselective aminomethylation reaction has been developed to produce optically active α-hydroxyl-β-amino acids in high yields and enantioselectivities. researchgate.net

Titanium-Catalyzed Hydroaminoalkylation: This method has been used for the stereoselective synthesis of tertiary allylic amines, including N,N-dimethylallylamines, from alkynes and tertiary amines. nih.gov

These innovative synthetic strategies could potentially be adapted for the efficient and stereoselective production of Alanine, 3-amino-N,N-dimethyl-.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Detecting and quantifying Alanine, 3-amino-N,N-dimethyl-, especially at low concentrations in complex biological matrices, requires sophisticated analytical techniques. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. acs.orgresearchgate.net

Key analytical advancements relevant to Alanine, 3-amino-N,N-dimethyl- include:

LC-MS/MS for Metabolomics: This is a widely used technique for the targeted analysis of amino acids in biological fluids like urine. researchgate.net

Stable Isotope Labeling: Techniques like dimethylation labeling with stable isotopes can be used for the quantification of amine-containing metabolites, including amino acids. acs.org Differential 12C-/13C-isotope dansylation labeling followed by LC-MS allows for both absolute and relative quantification of metabolites. acs.org

Pre-column Derivatization: Derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can improve chromatographic separation and detection sensitivity. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which are crucial for the identification and characterization of N-methylated amino acids. researchgate.net

These advanced methods will be instrumental in elucidating the metabolomic profile of Alanine, 3-amino-N,N-dimethyl- and identifying its potential role as a biomarker for metabolic disorders. researchgate.netnih.gov

Exploration of Novel Biological Roles in Non-Clinical Models

The biological functions of Alanine, 3-amino-N,N-dimethyl- are largely unknown. cymitquimica.com Research in non-clinical models, such as cell cultures and animal models, is essential to uncover its physiological and pathological significance. β-amino acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net

Future research in this area could explore:

Incorporation into Peptides and Proteins: Investigating the effects of incorporating Alanine, 3-amino-N,N-dimethyl- into peptides to enhance their stability and biological activity. whiterose.ac.ukacs.org

Interaction with Receptors and Enzymes: Studying the potential of Alanine, 3-amino-N,N-dimethyl- and its derivatives to interact with biological targets like G protein-coupled receptors (GPCRs) or enzymes. acs.org

Metabolic Fate and Function: Using tracer studies with isotopically labeled Alanine, 3-amino-N,N-dimethyl- to track its metabolic pathways and identify its downstream effects.

Neuroactivity: Given that other non-proteinogenic amino acids like BMAA have neurotoxic effects, it is pertinent to investigate the potential neurological roles of Alanine, 3-amino-N,N-dimethyl-. nih.govnih.gov

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational approaches are becoming increasingly vital in predicting the structure, function, and potential applications of novel molecules like Alanine, 3-amino-N,N-dimethyl-. pnas.orgnih.gov These methods can guide experimental work and accelerate the discovery process.

Key computational strategies include:

Quantum Mechanical (QM) Calculations: QM methods can provide insights into the electronic properties and reactivity of the molecule, which is crucial for understanding its chemical behavior and potential interactions. nih.gov

Machine Learning (ML) Models: ML algorithms can be trained on existing data to predict the biological activity of new compounds based on their chemical structure. nih.gov For instance, ML has been used to predict the mutagenicity of aromatic amines. acs.org

De Novo Protein Design: Computational tools like RosettaDesign can be used to design novel proteins and peptides incorporating non-canonical amino acids like Alanine, 3-amino-N,N-dimethyl- to achieve specific functions. pnas.orgresearchgate.net

By leveraging these computational tools, researchers can build predictive models for the structure-function relationships of Alanine, 3-amino-N,N-dimethyl- and its derivatives, guiding the design of new molecules with desired therapeutic or biotechnological properties.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR verify dimethylation by identifying N–CH3_3 proton signals at ~2.2–2.5 ppm and carbon shifts near 35–40 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C5 _5H11 _{11}NO2_2, MW 133.15) and isotopic labeling integrity .
  • Thin-Layer Chromatography (TLC) : Ninhydrin staining monitors reaction progress; dimethyl alanine (non-ninhydrin reactive) separates from unreacted alanine .
  • HPLC : Reverse-phase chromatography with UV detection (210–220 nm) assesses purity, particularly for detecting epimerized byproducts .

How can computational enzyme design and directed evolution improve regioselective N-methylation of alanine derivatives?

Advanced Research Question

  • Theozyme Modeling : Computational tools design active sites with hydrogen-bonding residues (e.g., Tyr, Gln) to stabilize transition states and lower HOMO-LUMO energy gaps for selective methylation .
  • Directed Evolution : Screening mutant libraries of methyltransferases (e.g., Alanine N-Methyltransferase) enhances catalytic efficiency. Phylogenetic analysis reveals evolutionary links to O-methyltransferases, guiding residue selection for mutagenesis .
  • Structural Rigidity : Embedding catalytic residues in rigid scaffolds (e.g., beta-propeller proteins) minimizes conformational flexibility, improving substrate alignment .

What are the critical steps in synthesizing isotopically labeled N,N-dimethyl alanine for quantitative proteomics, and how is isotopic integrity maintained?

Advanced Research Question

  • Isotope Incorporation : Use 13C^{13}C- or 15N^{15}N-labeled alanine with isotopic formaldehyde (e.g., 13CD2O^{13}CD_2O) and NaBD3_3CN for deuterium labeling. Reaction in D2 _2O ensures 18O^{18}O exchange in carboxyl groups .
  • Purification : Flash column chromatography (DCM/MeOH) removes unreacted reagents, while StratoSpheres PL-HCO3MP resin eliminates acidic residues post-18O^{18}O labeling .
  • Validation : LC-MS/MS confirms isotopic enrichment (>98%) and absence of hydrolysis byproducts (e.g., free alanine) .

How do solvation thermodynamics in mixed solvent systems influence the reactivity and stability of N,N-dimethyl alanine?

Advanced Research Question

  • Solvent Parameters : In ethylene glycol/N,N-dimethylformamide (DMF) mixtures, solvation is governed by dipole-dipole interactions. Alanine’s dipole moment (~15.9 D) aligns with solvent polarity, enhancing solubility and reducing aggregation .
  • Stability Studies : Molecular dynamics simulations predict preferential solvation in hydrophobic domains, stabilizing the zwitterionic form. Experimental validation via calorimetry measures exothermic solvation enthalpies (ΔH ≈ -37 kJ/mol) in polar aprotic solvents .
  • Reactivity : Low dielectric constant solvents (e.g., DMF) stabilize charged intermediates in alkylation reactions, improving yields by 15–20% compared to aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.